molecular formula C9H11FO B2467043 (2S)-2-(2-Fluorophenyl)propan-1-ol CAS No. 2248201-40-1

(2S)-2-(2-Fluorophenyl)propan-1-ol

Cat. No.: B2467043
CAS No.: 2248201-40-1
M. Wt: 154.184
InChI Key: UEHYDGZUYQPLGO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(2-Fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2S)-2-(2-Fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-2-(2-Fluorophenyl)propan-1-one.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in toluene.

Major Products Formed

    Oxidation: (2S)-2-(2-Fluorophenyl)propan-1-one.

    Reduction: this compound.

    Substitution: (2S)-2-(2-Fluorophenyl)propyl chloride or (2S)-2-(2-Fluorophenyl)propyl bromide.

Scientific Research Applications

(2S)-2-(2-Fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with specific therapeutic effects.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom in the compound can influence its binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Phenylpropan-1-ol
  • (2S)-2-(4-Fluorophenyl)propan-1-ol
  • (2S)-2-(2-Chlorophenyl)propan-1-ol

Uniqueness

(2S)-2-(2-Fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its non-fluorinated or differently fluorinated analogs. The specific stereochemistry of the compound also adds to its uniqueness, making it a valuable chiral building block in various synthetic applications.

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYDGZUYQPLGO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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